molecular formula C11H22N2O B13297300 N-{2-[(3-methylbutan-2-yl)amino]ethyl}cyclopropanecarboxamide

N-{2-[(3-methylbutan-2-yl)amino]ethyl}cyclopropanecarboxamide

Cat. No.: B13297300
M. Wt: 198.31 g/mol
InChI Key: VSIXILSRVCCFTH-UHFFFAOYSA-N
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Description

N-{2-[(3-methylbutan-2-yl)amino]ethyl}cyclopropanecarboxamide is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-methylbutan-2-yl)amino]ethyl}cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-(3-methylbutan-2-ylamino)ethylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-methylbutan-2-yl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{2-[(3-methylbutan-2-yl)amino]ethyl}cyclopropanecarboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(3-methylbutan-2-yl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(3-methylbutan-2-yl)amino]ethyl}acetamide
  • N-(2,3-dimethylbutan-2-yl)-3-methylaniline

Uniqueness

N-{2-[(3-methylbutan-2-yl)amino]ethyl}cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its distinct applications in research and industry .

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

N-[2-(3-methylbutan-2-ylamino)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C11H22N2O/c1-8(2)9(3)12-6-7-13-11(14)10-4-5-10/h8-10,12H,4-7H2,1-3H3,(H,13,14)

InChI Key

VSIXILSRVCCFTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NCCNC(=O)C1CC1

Origin of Product

United States

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